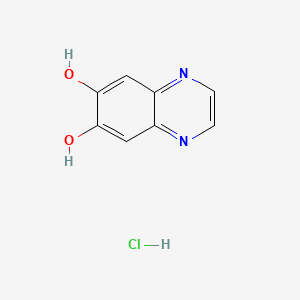
4-(1,3,5-Trioxan-2-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3,5-Trioxan-2-yl)pyridazine is a heterocyclic compound that combines the structural elements of pyridazine and trioxane. Pyridazine is a six-membered ring containing two adjacent nitrogen atoms, while trioxane is a three-membered ring containing three oxygen atoms.
Vorbereitungsmethoden
The synthesis of 4-(1,3,5-Trioxan-2-yl)pyridazine typically involves the reaction of pyridazine derivatives with trioxane under specific conditions. One common method includes the cyclization of a pyridazine precursor with trioxane in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
4-(1,3,5-Trioxan-2-yl)pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form various oxygenated derivatives, which may have different chemical and physical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may exhibit different reactivity and stability.
Substitution: Substitution reactions often involve the replacement of one functional group with another, leading to the formation of new compounds with potentially useful properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
4-(1,3,5-Trioxan-2-yl)pyridazine has several scientific research applications across various fields:
Wirkmechanismus
The mechanism of action of 4-(1,3,5-Trioxan-2-yl)pyridazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes .
For example, if the compound exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes, disrupting essential functions and leading to cell death. Similarly, in anticancer applications, the compound may interfere with cell division or induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
4-(1,3,5-Trioxan-2-yl)pyridazine can be compared with other similar compounds, such as pyridazine derivatives and trioxane-containing molecules. Some similar compounds include:
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, known for its use in medicinal chemistry and agrochemicals.
Pyridazinone: A derivative of pyridazine with a keto group, known for its broad spectrum of pharmacological activities.
This combination allows for the exploration of new chemical space and the development of compounds with novel activities and properties .
Eigenschaften
CAS-Nummer |
77709-03-6 |
|---|---|
Molekularformel |
C7H8N2O3 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
4-(1,3,5-trioxan-2-yl)pyridazine |
InChI |
InChI=1S/C7H8N2O3/c1-2-8-9-3-6(1)7-11-4-10-5-12-7/h1-3,7H,4-5H2 |
InChI-Schlüssel |
DSFLZZJNYYVWFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1OCOC(O1)C2=CN=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B12338587.png)

![(3R,4S)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12338593.png)




